N-cyclopentyl-2-thiophenecarboxamide

Descripción

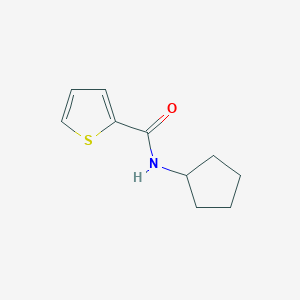

N-cyclopentyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen. Thiophene carboxamides are widely studied for their structural diversity and biological activities, including antibacterial and antifungal properties . The cyclopentyl substituent introduces conformational flexibility and lipophilicity, distinguishing it from aromatic or polar substituents in related derivatives.

Propiedades

Fórmula molecular |

C10H13NOS |

|---|---|

Peso molecular |

195.28 g/mol |

Nombre IUPAC |

N-cyclopentylthiophene-2-carboxamide |

InChI |

InChI=1S/C10H13NOS/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) |

Clave InChI |

DQBRYICLLRWICK-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=CS2 |

SMILES canónico |

C1CCC(C1)NC(=O)C2=CC=CS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Features a nitro-substituted phenyl group instead of cyclopentyl.

- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystalline products with a melting point of 397 K .

- Key Findings: Dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5°, influencing molecular packing . Weak C–H⋯O/S interactions dominate the crystal structure, lacking classical hydrogen bonds . Exhibits genotoxicity in bacterial and human cells, a common trait in thiophene carboxanilides .

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Structure : Contains a fused cyclopenta[b]thiophene core with a phenyl substituent and additional thiophene moiety .

- Synthesis : Likely involves multi-step reactions due to the complex fused-ring system.

- Structural complexity may reduce solubility compared to simpler analogs like N-cyclopentyl-2-thiophenecarboxamide.

N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide

- Structure : Cyclopentane replaces the thiophene ring, attached to a hydroxy-methylphenyl group .

- Key Findings: Absence of thiophene reduces aromatic interactions, altering electronic properties.

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

- Structure : Pyridinylmethyl substituent provides a nitrogen heterocycle .

- Key Findings: The pyridine ring enables coordination with metal ions or hydrogen bonding, useful in catalysis or supramolecular chemistry.

Key Observations :

- Lipophilicity : Cyclopentyl and fused cyclopenta-thiophene derivatives exhibit higher lipophilicity than nitro- or pyridinyl-substituted analogs, impacting membrane permeability and logP values.

- Melting Points : Nitro-substituted compounds (e.g., 397 K) have higher melting points due to strong intermolecular interactions, whereas aliphatic substituents like cyclopentyl may lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.